2-[3-(Naphthalen-2-yl)-3-oxopropanoyl]benzoic acid
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Overview
Description
2-[3-(Naphthalen-2-yl)-3-oxopropanoyl]benzoic acid is an organic compound with the molecular formula C20H14O4 It is known for its unique structure, which includes a naphthalene ring and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Naphthalen-2-yl)-3-oxopropanoyl]benzoic acid typically involves the reaction of naphthalene derivatives with benzoic acid derivatives under specific conditions. One common method includes the use of Friedel-Crafts acylation, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of an acylium ion, which then attacks the aromatic ring of naphthalene to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Naphthalen-2-yl)-3-oxopropanoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the carbonyl group into alcohols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: Halogens, nitro groups, sulfonic acids, often in the presence of catalysts or under specific temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the naphthalene ring .
Scientific Research Applications
2-[3-(Naphthalen-2-yl)-3-oxopropanoyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: Explored for its role in drug design and development. Its unique structure allows for the modification and optimization of pharmacokinetic and pharmacodynamic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals. .
Mechanism of Action
The mechanism of action of 2-[3-(Naphthalen-2-yl)-3-oxopropanoyl]benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, it could inhibit specific enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
3-Naphthalen-2-yl-3-oxo-propionic acid methyl ester: Similar structure but with a methyl ester group instead of a benzoic acid moiety.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole: Contains a naphthalene ring and a triazole moiety.
4-(5-Naphthalen-2-yl-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl]acetic acid: Features a naphthalene ring and a pyrrole ring.
Uniqueness
2-[3-(Naphthalen-2-yl)-3-oxopropanoyl]benzoic acid is unique due to its combination of a naphthalene ring and a benzoic acid moiety, which imparts distinct chemical and physical properties.
Biological Activity
2-[3-(Naphthalen-2-yl)-3-oxopropanoyl]benzoic acid, also known by its CAS number 50454-37-0, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, supported by relevant data, case studies, and research findings.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C20H14O4 |
Molecular Weight | 318.32 g/mol |
Exact Mass | 318.089 g/mol |
LogP | 3.9937 |
PSA (Polar Surface Area) | 71.44 Ų |
These properties suggest that the compound is lipophilic, which may influence its absorption and distribution in biological systems.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells.
- Case Study : A study on related naphthalene derivatives demonstrated a marked decrease in oxidative stress markers in vitro when treated with these compounds, suggesting potential protective effects against oxidative damage.
Anti-inflammatory Properties
The compound has shown promise in modulating inflammatory pathways. Inflammation is a critical factor in various chronic diseases, and compounds that can inhibit inflammatory mediators are of great interest.
- Research Findings : In animal models, derivatives of this compound have been noted to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating a potential application in treating inflammatory conditions.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties.
- Evidence : In vitro assays demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor, particularly in pathways related to metabolic disorders.
- Findings : Research has indicated that similar compounds can inhibit enzymes involved in glucose metabolism, which may have implications for diabetes management.
Toxicity and Safety Profile
Understanding the safety profile of this compound is essential for its potential therapeutic use. Current data indicate:
- Acute Toxicity : Studies report an LD50 value greater than 2000 mg/kg in rodent models, suggesting low acute toxicity.
- Carcinogenicity : No significant evidence has been found to classify it as a carcinogen based on existing literature.
Properties
CAS No. |
50454-37-0 |
---|---|
Molecular Formula |
C20H14O4 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
2-(3-naphthalen-2-yl-3-oxopropanoyl)benzoic acid |
InChI |
InChI=1S/C20H14O4/c21-18(15-10-9-13-5-1-2-6-14(13)11-15)12-19(22)16-7-3-4-8-17(16)20(23)24/h1-11H,12H2,(H,23,24) |
InChI Key |
WOLGZGHJEAPNDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CC(=O)C3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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